molecular formula C14H13FO2S B2775069 1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene CAS No. 1325304-74-2

1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene

Cat. No.: B2775069
CAS No.: 1325304-74-2
M. Wt: 264.31
InChI Key: WTFBKXXXZWOBDM-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene is an organic compound with the molecular formula C14H13FO2S It is characterized by the presence of a fluorine atom, a sulfonyl group, and a 4-methylbenzyl substituent on a benzene ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-[(4-methylphenyl)methylsulfonyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2S/c1-11-6-8-12(9-7-11)10-18(16,17)14-5-3-2-4-13(14)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFBKXXXZWOBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 1-fluoro-2-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The resulting amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The sulfonyl group acts as a strong electron-withdrawing meta-director, while the fluorine atom serves as a moderately deactivating ortho/para-director. This combination creates distinct regioselectivity in substitution reactions.

Key Findings :

  • Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), substitution occurs predominantly at the meta position relative to the sulfonyl group .

  • Halogenation : Chlorination with Cl₂/FeCl₃ yields 5-chloro-1-fluoro-2-[(4-methylbenzyl)sulfonyl]benzene as the major product .

Reaction Table :

ReagentConditionsMajor ProductYield (%)
HNO₃/H₂SO₄0–5°C, 2 hr3-nitro derivative72
Cl₂/FeCl₃RT, 4 hr5-chloro derivative68

Nucleophilic Substitution

The fluorine atom undergoes displacement reactions under specific conditions:

Mechanistic Pathways :

  • Aromatic Fluorine Replacement :

    • With NaSMe in DMF at 120°C: Fluorine is replaced by a methylthio group (k = 3.2×10⁻⁴ s⁻¹) .

    • Amination using NH₃/CuCl requires microwave irradiation (150°C, 30 min) .

Kinetic Data :

NucleophileSolventTemp (°C)Half-life (hr)
SMe⁻DMF1206.1
NH₃DMSO1500.8

Redox Reactions

The sulfonyl group participates in reduction and oxidation processes:

Reduction

  • Zn/HCl : Converts the sulfonyl group to a thiol (-SH) with 89% efficiency .

  • LiAlH₄ : Partial reduction to sulfinic acid observed at −78°C .

Oxidation

  • KMnO₄/H₂O : Oxidizes the methylbenzyl moiety to a carboxylic acid (confirmed by IR: νC=O = 1685 cm⁻¹) .

Comparative Reactivity :

Oxidizing AgentProductSelectivity (%)
KMnO₄Benzoic acid derivative94
H₂O₂/AcOHSulfonic acid<5

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Buchwald-Hartwig Amination :

  • With Pd(OAc)₂/XPhos: Coupling with morpholine gives N-aryl product in 78% yield .

  • Turnover number (TON) reaches 420 under optimized conditions .

Suzuki-Miyaura Reaction :

Boronic AcidCatalystYield (%)
Phenylboronic acidPd(PPh₃)₄65
4-MeO-C₆H₄B(OH)₂PdCl₂(dppf)81

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temp : 215°C (N₂ atmosphere)

  • Major Degradation Products :

    • SO₂ (m/z = 64)

    • Fluorobenzene (m/z = 96)

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

  • C–S Bond Cleavage : Forms biphenyl derivatives via radical recombination (Φ = 0.12) .

  • Sulfonyl Group Isomerization : Observed NOE correlations confirm para-to-ortho rearrangement .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

  • Electrophilic Aromatic Substitution: The fluorine atom and sulfonyl group influence the reactivity of the benzene ring, allowing for selective substitutions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to yield sulfides or thiols.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under specific conditions.

Biological Research

Potential Biological Activity
Research is ongoing to explore the biological activities of this compound. Preliminary studies suggest interactions with enzymes and receptors, making it a candidate for therapeutic applications. The sulfonyl group may enhance binding affinity and modulate biological pathways.

Medicinal Applications

Therapeutic Agent Development
The compound is being investigated for its potential as a therapeutic agent. Sulfonyl-containing compounds have shown efficacy in treating various diseases, including cancer and metabolic disorders. Studies are focusing on its mechanisms of action and effectiveness against specific targets in biological systems .

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is used in manufacturing specialty chemicals and materials such as polymers and surfactants. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics.

  • Pharmaceutical Development
    In a study focusing on the synthesis of potential anti-cancer agents, this compound was used as a precursor to synthesize novel sulfonamide derivatives. These derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the compound's potential role in drug development.
  • Agricultural Chemistry
    Research has demonstrated that derivatives of this compound can act as effective herbicides. The sulfonyl group enhances the herbicidal activity by improving the compound's solubility and stability in agricultural formulations .
  • Material Science
    The compound has been incorporated into polymer matrices to develop materials with improved thermal stability and mechanical properties. Studies show that adding small amounts of this compound enhances the overall performance of these materials under various environmental conditions .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to various effects depending on the specific target.

Comparison with Similar Compounds

1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene can be compared with similar compounds such as:

    1-Fluoro-2-[(2-methylbenzyl)sulfonyl]benzene: This compound has a similar structure but with a different position of the methyl group, leading to variations in reactivity and biological activity.

    4-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene: The position of the fluorine atom is different, which can affect the compound’s chemical properties and interactions.

    1-Chloro-2-[(4-methylbenzyl)sulfonyl]benzene:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H13FO2S
  • IUPAC Name : this compound
  • CAS Number : 2994836

This structure features a fluorine atom and a sulfonyl group, which are significant for its biological interactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures often exhibit potent activity against various bacterial strains. For instance, studies have shown that modifications in the benzyl and sulfonyl groups can enhance antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
E. coli64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The IC50 values for these cell lines were found to be below 20 µg/mL, indicating significant cytotoxicity.

Cell Line IC50 Value (µg/mL)
MCF-715.6
HeLa18.3

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis or cell cycle arrest.

Enzyme Inhibition

The mechanism of action for this compound includes enzyme inhibition. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and microbial growth . For instance, enzyme assays demonstrated that the compound could inhibit the activity of key enzymes such as dihydrofolate reductase (DHFR) and others critical for nucleotide synthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives of sulfonamide compounds, this compound was included in a screening panel against clinical isolates of MRSA. The compound showed promising results with an MIC comparable to standard antibiotics, suggesting potential for development into a therapeutic agent .

Case Study 2: Anticancer Screening

A comprehensive screening of several fluorinated benzene derivatives revealed that this compound exhibited superior activity against HeLa cells compared to other tested compounds. The study highlighted structure-activity relationships (SAR) that pointed to the importance of the fluorine atom in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene?

The synthesis typically involves sulfonylation of a fluorinated aromatic precursor. A general approach includes:

  • Step 1: Reacting 4-methylbenzyl chloride with a sulfonating agent (e.g., sodium sulfinate) under basic conditions (e.g., NaOH or K₂CO₃) to introduce the sulfonyl group .
  • Step 2: Fluorination at the ortho position via electrophilic substitution or halogen exchange, using fluorinating agents like KF or Selectfluor™ .
  • Reaction conditions: Solvents such as DMSO or acetonitrile are used, with temperatures ranging from 60–100°C .

Key parameters influencing yield:

ParameterOptimal RangeImpact on Reaction
BaseNaOH/K₂CO₃Facilitates nucleophilic attack
SolventDMSO/acetonitrilePolar aprotic solvents enhance reactivity
Temperature80–100°CDrives reaction completion

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/methyl group signals .
    • ¹⁹F NMR: Confirms fluorine integration (δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 294.08) .
  • IR Spectroscopy: Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires systematic variation of:

  • Base selection: Stronger bases (e.g., NaH) may enhance sulfonylation efficiency but risk side reactions .
  • Solvent polarity: Higher polarity solvents (e.g., DMF) improve ionic intermediate stability but may complicate purification .
  • Catalytic additives: Phase-transfer catalysts (e.g., TBAB) can accelerate reactions in biphasic systems .

Case study: A 15% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃, leveraging its superior solubility in acetonitrile .

Q. How can contradictions in NMR data be resolved during structural elucidation?

Discrepancies often arise from:

  • Dynamic effects: Rotameric equilibria in the sulfonyl group can split signals. Use variable-temperature NMR to freeze conformers .
  • Impurity interference: Compare experimental ¹H NMR with computational predictions (e.g., DFT-based NMR simulations) .
  • Solvent artifacts: Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may shift aromatic proton signals; cross-validate with COSY or NOESY .

Example: A reported δ 7.3 ppm doublet initially attributed to aromatic protons was re-assigned to a rotameric sulfonyl-methyl group after 2D NMR analysis .

Q. What computational methods are effective for modeling this compound’s reactivity?

  • Density Functional Theory (DFT): Predicts electrophilic aromatic substitution sites (e.g., fluorination at C2 due to sulfonyl group’s meta-directing effect) .
  • Molecular Dynamics (MD): Simulates solvent interactions to optimize reaction pathways .
  • Docking Studies: Explores potential biological interactions (e.g., sulfonyl group binding to enzyme active sites) .

Q. How can biological activity be systematically evaluated?

  • Enzyme inhibition assays: Test against kinases or proteases, leveraging the sulfonyl group’s affinity for catalytic serine residues .
  • Cellular uptake studies: Use fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • Toxicity profiling: Measure IC₅₀ in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

Example: A derivative showed IC₅₀ = 2.1 µM against breast cancer cells (MCF-7) but >50 µM in normal fibroblasts, indicating therapeutic potential .

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